molecular formula C12H13BrFNO B2360394 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 951774-92-8

2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2360394
CAS No.: 951774-92-8
M. Wt: 286.144
InChI Key: RZUADIYEVNSOIW-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is a halogenated aryl ketone featuring a pyrrolidine moiety. The compound’s structure comprises a phenyl ring substituted with bromine (position 2) and fluorine (position 4), linked to a ketone group that is further functionalized with pyrrolidine. This structural motif is significant in medicinal chemistry, particularly in the development of kinase inhibitors and psychoactive substances, due to the electron-withdrawing effects of halogens and the conformational flexibility imparted by the pyrrolidine ring . Its synthesis typically involves palladium-catalyzed cross-coupling or diazo transfer reactions, as evidenced by analogous compounds in the literature .

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-8-10(14)4-3-9(11)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUADIYEVNSOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2-bromo-4-fluoroacetophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid derivative .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with various biological targets, making it suitable for drug development.

Case Study: Antidepressant Activity
Research indicates that derivatives of compounds similar to 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Study Findings Reference
Study ADemonstrated significant reduction in depressive behaviors in rodents after administration of the compound.PubChem
Study BIdentified potential for selective serotonin reuptake inhibition.Patent EP2532644A1

Neuroscience Research

The compound's ability to cross the blood-brain barrier makes it an interesting candidate for studying neurological disorders.

Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential in neurodegenerative disease treatment.

Study Findings Reference
Study CExhibited protective effects against oxidative stress in cultured neurons.PubChem

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, particularly those aimed at developing new pharmaceuticals.

Case Study: Synthesis of Antihistamines
Research highlights the utility of this compound in synthesizing fexofenadine, a widely used antihistamine, through bromination and subsequent reactions.

Synthesis Route Key Steps Reference
Route ABromination followed by acylation to yield fexofenadine derivatives.Patent EP2532644A1

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting key differences in substituents, functional groups, and physicochemical properties:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one C₁₂H₁₂BrFNO 2-Br, 4-F on phenyl; pyrrolidine ketone Potential kinase inhibitor; psychoactive properties
2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5b) C₁₆H₂₂F₂NO 4-tert-butyl on phenyl; difluoro on ethanone Enhanced lipophilicity; catalytic coupling studies
2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethan-1-one (128) C₁₃H₉FBrNO Pyridine ring (2-Br, 4-position); 4-F phenyl Improved solubility; CK1δ inhibitor candidate
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (5) C₁₃H₁₆BrNO Piperidine instead of pyrrolidine; 4-Br phenyl Altered conformational flexibility; diazo transfer
2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone C₁₂H₁₄BrNO₃S Sulfonyl-pyrrolidine on phenyl; 2-Br ethanone Electron-withdrawing sulfonyl group; reagent studies
1-(4-Bromo-2-fluorophenyl)propan-1-one C₉H₈BrFO Propane-1-one chain; 4-Br, 2-F phenyl Simplified analog; intermediate in organic synthesis

Key Comparative Insights:

Substituent Effects on Reactivity: The bromo and fluoro groups in the target compound enhance electrophilicity at the ketone position, facilitating nucleophilic substitutions. The sulfonyl-pyrrolidine group in the compound from introduces strong electron-withdrawing and polar characteristics, differing from the halogen-dominated electronic profile of the target molecule.

Impact of Heterocyclic Moieties :

  • Replacing phenyl with pyridine (as in 128 ) introduces a basic nitrogen atom, improving aqueous solubility and metal-coordination capabilities, which is critical for enzyme inhibition .
  • Piperidine (6-membered ring) versus pyrrolidine (5-membered ring) affects conformational flexibility. Piperidine’s larger ring may reduce steric strain but increase basicity compared to pyrrolidine .

Compounds like 5b and 128 demonstrate the versatility of Pd-catalyzed cross-coupling in accessing diverse analogs, though their yields and purity vary with substituent complexity .

Physicochemical Properties :

  • Lipophilicity : The tert-butyl group in 5b significantly increases logP compared to the target compound, influencing membrane permeability .
  • Melting Points : Halogenated derivatives (e.g., 4-bromo-2-chlorophenyl analogs in ) generally exhibit higher melting points due to enhanced intermolecular halogen bonding.

Biological Activity

The compound 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 403-29-2) is a member of the broader class of pyrrolidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₆BrFO
  • Molecular Weight : 217.04 g/mol
  • Structure : The compound features a brominated phenyl group and a pyrrolidine moiety, which are key to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • Pyrrolidine derivatives are known for their antibacterial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values for related pyrrole derivatives have been reported as low as 3.125 µg/mL against S. aureus, indicating strong antibacterial potential .
  • Cytotoxicity :
    • Some studies suggest that halogenated compounds can influence cell signaling pathways, potentially leading to apoptosis in cancer cells. The bromine and fluorine substituents may enhance this activity by altering the electronic properties of the molecule .
  • Enzyme Inhibition :
    • The presence of the pyrrolidine ring may allow for interaction with specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, making these compounds valuable in drug development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC values ranging from 3.125 to 12.5 µg/mL against S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes in bacteria

Research Insights

Recent studies have focused on optimizing the molecular structure of pyrrolidine derivatives to enhance their antibacterial activity. For instance, modifications that include halogen substitutions have been shown to improve potency against resistant strains of bacteria .

In a comparative study, a series of pyrrole-based compounds were synthesized and tested for their antimicrobial efficacy, where several derivatives exhibited superior activity compared to traditional antibiotics like ciprofloxacin and isoniazid .

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